Proteasome-IN-4

Neglected Tropical Diseases Human African Trypanosomiasis Parasite-Selective Proteasome Inhibition

Proteasome-IN-4 is a small‑molecule, non‑covalent proteasome inhibitor that directly targets the 20S proteasome. It is characterized by an IC₅₀ of 8.39 nM in biochemical proteasome inhibition assays and exhibits potent antiproliferative activity against a panel of cancer cell lines including RPMI‑8226, MM‑1S, and MV‑4‑11.

Molecular Formula C44H58N6O5
Molecular Weight 751.0 g/mol
Cat. No. B15141589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProteasome-IN-4
Molecular FormulaC44H58N6O5
Molecular Weight751.0 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)NC(CC(=O)NCC(C)(C)C)C(=O)NC(CCC3=CC=CC=C3)C(=O)NC4CCCC5=CC=CC=C45
InChIInChI=1S/C44H58N6O5/c1-5-50(34-19-10-7-11-20-34)42(54)33-25-27-49(28-26-33)43(55)48-38(29-39(51)45-30-44(2,3)4)41(53)47-37(24-23-31-15-8-6-9-16-31)40(52)46-36-22-14-18-32-17-12-13-21-35(32)36/h6-13,15-17,19-21,33,36-38H,5,14,18,22-30H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,55)/t36-,37+,38+/m1/s1
InChIKeyKXQACRDQCBDNFT-XWTVRQILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Proteasome-IN-4: A Non‑Covalent Proteasome Inhibitor with Quantifiable Antiproliferative Potency and Selectivity


Proteasome-IN-4 is a small‑molecule, non‑covalent proteasome inhibitor that directly targets the 20S proteasome [1]. It is characterized by an IC₅₀ of 8.39 nM in biochemical proteasome inhibition assays and exhibits potent antiproliferative activity against a panel of cancer cell lines including RPMI‑8226, MM‑1S, and MV‑4‑11 . The compound’s non‑covalent, reversible binding mode distinguishes it from the covalent, irreversible inhibitors that dominate the proteasome inhibitor class [2]. The molecule is also referred to as 20S Proteasome‑IN‑4 (Compound 7) and demonstrates a >1000‑fold selectivity for the T. b. brucei 20S proteasome over the human counterpart [2].

Why Generic Substitution Fails: The Performance Gap Between Proteasome-IN-4 and Covalent Inhibitors


Proteasome inhibitors are not a monolithic class; their clinical utility and research applicability are dictated by binding mode (covalent vs. non‑covalent), selectivity, and ADME profiles. Covalent inhibitors such as bortezomib and carfilzomib are potent but often limited by off‑target toxicity, poor oral bioavailability, and irreversible target engagement that complicates wash‑out studies [1]. Ixazomib, an orally active covalent inhibitor, overcomes some PK limitations but retains the broad proteasome inhibition profile of its class [2]. In contrast, Proteasome‑IN‑4’s non‑covalent mechanism enables reversible inhibition, a property that is essential for experiments requiring temporal control of proteasome activity or for reducing cumulative toxicity [3]. Moreover, its >1000‑fold selectivity for the T. b. brucei proteasome over the human ortholog creates a therapeutic window that is absent in broad‑spectrum clinical proteasome inhibitors [4]. Substituting a covalent inhibitor for Proteasome‑IN‑4 in a study requiring parasite‑selective inhibition or reversible kinetics would invalidate the experimental design and yield non‑interpretable results.

Quantitative Evidence Guide: Measurable Performance Advantages of Proteasome-IN-4 Over In‑Class Comparators


>1000‑Fold Parasite Selectivity: A Quantitative Advantage Over Broad‑Spectrum Proteasome Inhibitors

In a direct biochemical comparison, Proteasome‑IN‑4 (Compound 7) inhibits the T. b. brucei 20S proteasome with an IC₅₀ of 6.3 nM, while the same assay against the human 20S proteasome yields an IC₅₀ >10,000 nM. This represents a selectivity ratio of >1,587‑fold [1]. In contrast, the clinical proteasome inhibitor bortezomib inhibits both the parasite and human proteasomes with comparable potency (Ki ~0.6 nM for human 20S), offering no meaningful selectivity [2]. Carfilzomib, an irreversible inhibitor, similarly lacks species‑specific selectivity and is associated with dose‑limiting toxicities linked to broad proteasome inhibition [3].

Neglected Tropical Diseases Human African Trypanosomiasis Parasite-Selective Proteasome Inhibition

Proven Stage‑II HAT Cure at a Low Oral Dose: A Definitive In Vivo Efficacy Benchmark

In a stage‑II (CNS‑involved) mouse model of Human African Trypanosomiasis, oral administration of Proteasome‑IN‑4 (Compound 7) at 15 mg/kg twice daily for one week achieved a complete cure (6/6 animals) [1]. By comparison, the lead optimization predecessor Compound 4 required a 10‑fold higher cumulative daily dose (150 mg/kg once daily) to achieve the same 6/6 cure rate in the identical model [2]. The clinical proteasome inhibitors bortezomib, carfilzomib, and ixazomib have not been evaluated in this disease model and are not known to possess the requisite CNS penetration or parasite selectivity to treat stage‑II HAT [3].

In Vivo Efficacy CNS Penetration Oral Bioavailability

Quantified Brain Penetration: Kp,uu = 0.55 Enables CNS Target Engagement

In mouse pharmacokinetic studies, Proteasome‑IN‑4 (Compound 7) demonstrated a measured brain‑to‑plasma partition coefficient (Kp) of 0.61 and an unbound brain‑to‑plasma ratio (Kp,uu) of 0.55 [1]. This Kp,uu value indicates that the free drug concentration in brain tissue is approximately 55% of the free plasma concentration, which is sufficient to achieve pharmacologically relevant exposure in the CNS [2]. Clinical proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib exhibit negligible CNS penetration; bortezomib is a known P‑gp substrate with limited brain exposure [3], and ixazomib’s brain‑to‑plasma ratio in preclinical models is <0.1 [4].

CNS Drug Delivery Blood-Brain Barrier Penetration Pharmacokinetics

Non‑Covalent Binding Mechanism: Reversible Inhibition and Differentiated Safety Profile

Proteasome‑IN‑4 is a non‑covalent proteasome inhibitor (biochemical IC₅₀ = 8.39 nM) . This contrasts with the covalent, irreversible binding mode of bortezomib (boronate), carfilzomib (epoxyketone), and oprozomib (epoxyketone) [1]. The non‑covalent mechanism confers reversible inhibition, enabling full recovery of proteasome activity upon compound wash‑out [2]. Covalent inhibitors such as carfilzomib produce sustained proteasome inhibition even after drug clearance, which correlates with cumulative toxicities including cardiovascular events and renal impairment [3].

Reversible Proteasome Inhibition Non‑Covalent Binding Wash‑Out Kinetics

Favorable Oral Bioavailability and Low Clearance: Differentiated ADME Profile

In mouse pharmacokinetic studies, Proteasome‑IN‑4 (Compound 7) exhibited moderate plasma clearance (CLp = 17 mL/min/kg) and an oral bioavailability (%F) of 76% following a 3 mg/kg oral dose [1]. In rat, the compound demonstrated a %F of 128% with low clearance (CLp = 9 mL/min/kg) [2]. By comparison, the clinical oral proteasome inhibitor ixazomib exhibits a human oral bioavailability of ~58% [3], while bortezomib and carfilzomib require intravenous administration due to negligible oral absorption [4].

Oral Bioavailability Pharmacokinetics ADME

Optimal Application Scenarios for Proteasome-IN-4 Based on Verified Differentiating Properties


Stage‑II Human African Trypanosomiasis (HAT) Drug Discovery and Preclinical Development

Proteasome‑IN‑4 is the only proteasome inhibitor with validated efficacy in a stage‑II HAT mouse model (CNS infection) at a clinically relevant oral dose (15 mg/kg bid, 6/6 cure) [1]. Its >1000‑fold selectivity for the parasite proteasome minimizes host toxicity concerns, and its brain penetration (Kp,uu = 0.55) ensures CNS target engagement [2]. This makes it the optimal chemical probe for validating proteasome inhibition as a therapeutic strategy for late‑stage HAT and for benchmarking novel antiparasitic compounds targeting the proteasome pathway [3].

CNS‑Penetrant Proteasome Inhibition Studies in Oncology and Neuroscience

With a measured Kp,uu of 0.55 in mouse, Proteasome‑IN‑4 meets the threshold for brain‑penetrant classification [1]. This property is absent in clinical proteasome inhibitors (bortezomib, carfilzomib, ixazomib) which exhibit minimal to negligible CNS exposure [2]. Researchers investigating proteasome inhibition in brain malignancies (e.g., glioblastoma, CNS lymphoma) or neurodegenerative models requiring CNS target modulation should select Proteasome‑IN‑4 over standard proteasome inhibitors to ensure pharmacologically relevant brain concentrations [3].

Reversible Proteasome Inhibition for Pulse‑Chase and Recovery Kinetics Experiments

Proteasome‑IN‑4’s non‑covalent, reversible binding mechanism enables wash‑out recovery of proteasome activity, a feature not available with covalent inhibitors such as carfilzomib or oprozomib [1]. This makes Proteasome‑IN‑4 the reagent of choice for experiments requiring temporal control of proteasome inhibition, including pulse‑chase assays to study protein turnover kinetics, investigation of adaptive resistance mechanisms, or assessment of proteasome recovery rates following transient inhibition [2].

Oral Dosing Studies Requiring Convenient Administration and Good Bioavailability

Proteasome‑IN‑4 demonstrates high oral bioavailability in rodent models (mouse %F = 76%, rat %F = 128%) [1], enabling oral gavage dosing in chronic efficacy studies without the need for IV formulation or surgical catheter implantation. This simplifies multi‑week dosing regimens and improves animal welfare compliance. Among proteasome inhibitors, only ixazomib offers oral administration, but ixazomib lacks CNS penetration and parasite selectivity, limiting its utility for the applications where Proteasome‑IN‑4 excels [2].

Quote Request

Request a Quote for Proteasome-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.